molecular formula C15H17N B8454210 4-(4-Tert-butylphenyl)pyridine

4-(4-Tert-butylphenyl)pyridine

Cat. No.: B8454210
M. Wt: 211.30 g/mol
InChI Key: FIDJLZPIZGTDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Tert-butylphenyl)pyridine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H17N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-11H,1-3H3

InChI Key

FIDJLZPIZGTDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-bromopyridine hydrochloride (Aldrich) (8.9 g, 46 mmol) and tetrakis(triphenylphosphine)palladium(0) (Aldrich) (1.6 g, 1.4 mmol) was added 1,2-dimethoxyethane (250 mL) with stirring under nitrogen. After 20 min, a solution of Na2CO3 (9.7 g in 70 mL of water) and 4-tert-butylbenzeneboronic acid (9.8 g, 55 mmol) were added sequentially to the mixture. The reaction was stirred at reflux overnight. The reaction mixture was concentrated in vacuo to approximately ⅓ its original volume, and the mixture was extracted with EtOAc (2×100 mL). The combined EtOAc layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by silica gel chromatography (1:5 EtOAc/hexanes) gave the title compound as a white solid. MS (ESI, pos. ion) m/z: 212 (M+1).
Quantity
8.9 g
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reactant
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1.6 g
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250 mL
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solvent
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70 mL
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reactant
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9.8 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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